

A Comparative Guide to the Reactivity of Cobalt Tricarbonyl Nitrosyl and Dicobalt Octacarbonyl

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Compound of Interest

Compound Name: Cobalt tricarbonyl nitrosyl

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This guide provides a detailed comparison of the chemical reactivity of two common organocobalt complexes: **cobalt tricarbonyl nitrosyl**, $\text{Co}(\text{CO})_3\text{NO}$, and dicobalt octacarbonyl, $\text{Co}_2(\text{CO})_8$. Both compounds serve as important precursors and catalysts in a variety of chemical transformations. Understanding their relative reactivity is crucial for reaction design, catalyst selection, and the development of novel synthetic methodologies. This document summarizes key reaction types, presents available quantitative data, outlines detailed experimental protocols for comparative analysis, and provides visualizations of reaction mechanisms and workflows.

Overview of Reactivity

Cobalt tricarbonyl nitrosyl and dicobalt octacarbonyl, while both being cobalt carbonyl complexes, exhibit distinct reactivity profiles largely dictated by their electronic structure and the nature of their ligands. $\text{Co}(\text{CO})_3\text{NO}$ is a monomeric, 18-electron complex featuring a nitrosyl (NO) ligand, which is a stronger π -acceptor than carbon monoxide (CO). This generally leads to a more electron-poor cobalt center compared to the cobalt centers in $\text{Co}_2(\text{CO})_8$. Dicobalt octacarbonyl is a dimeric complex with a Co-Co bond and exists in solution as a mixture of bridged and non-bridged isomers.^[1] Its reactivity is often characterized by the lability of its CO ligands and the reactivity of the cobalt-cobalt bond.^[1]

Comparative Reactivity Data

Ligand Substitution Reactions

One of the most fundamental reactions for these complexes is the substitution of carbonyl ligands with other donor ligands, such as tertiary phosphines (e.g., triphenylphosphine, PPh_3).

The substitution of CO in $\text{Co}(\text{CO})_3\text{NO}$ by a nucleophile like PPh_3 generally proceeds via a bimolecular nucleophilic substitution mechanism.^[2] The rate of this reaction is dependent on the concentration of both the cobalt complex and the incoming ligand.

For dicobalt octacarbonyl, CO substitution is a more complex process. The reaction can proceed through different pathways, including a radical chain mechanism, and is often inhibited by the presence of CO.^[3] The reaction of $\text{Co}_2(\text{CO})_8$ with PPh_3 can lead to either substitution of a CO ligand to form $\text{Co}_2(\text{CO})_7(\text{PPh}_3)$ or disproportionation into ionic complexes, especially in the presence of "hard" Lewis bases.^[4]

Property	Cobalt Tricarbonyl Nitrosyl ($\text{Co}(\text{CO})_3\text{NO}$)	Dicobalt Octacarbonyl ($\text{Co}_2(\text{CO})_8$)
Reaction with PPh_3	$\text{Co}(\text{CO})_3\text{NO} + \text{PPh}_3 \rightarrow \text{Co}(\text{CO})_2(\text{PPh}_3)\text{NO} + \text{CO}$	$\text{Co}_2(\text{CO})_8 + \text{PPh}_3 \rightarrow \text{Co}_2(\text{CO})_7(\text{PPh}_3) + \text{CO}$
Proposed Mechanism	Associative or Interchange (I_a)	Complex, can involve radical chains
Rate Law	$\text{rate} = k[\text{Co}(\text{CO})_3\text{NO}][\text{PPh}_3]$	Complex, can be inhibited by CO
Qualitative Reactivity	Readily undergoes substitution with Lewis bases. ^[5]	Some carbonyl ligands are labile and reactive towards alkynes and other substrates. ^[6]

Redox Reactions

The redox behavior of these two complexes is also distinct. Dicobalt octacarbonyl can be readily reduced by alkali metals, such as sodium amalgam, leading to the cleavage of the Co-Co bond and the formation of the tetracarbonylcobaltate anion, $[\text{Co}(\text{CO})_4]^-$.^[7] This anion is a

key intermediate in many catalytic cycles. Oxidation of $\text{Co}_2(\text{CO})_8$ can occur with reagents like halogens, which also cleave the Co-Co bond to yield halotetracarbonylcobalt(I) species.[6]

Cobalt tricarbonyl nitrosyl can undergo dissociative electron attachment, where the addition of an electron leads to the fragmentation of the molecule, often with the loss of a CO or NO ligand.[8]

Property	Cobalt Tricarbonyl Nitrosyl ($\text{Co}(\text{CO})_3\text{NO}$)	Dicobalt Octacarbonyl ($\text{Co}_2(\text{CO})_8$)
Reduction	Undergoes dissociative electron attachment.[8]	Reductively cleaved by alkali metals to form $[\text{Co}(\text{CO})_4]^-$. [7]
Oxidation	Can be oxidized, leading to decomposition.	Reacts with halogens to form $\text{BrCo}(\text{CO})_4$. [6]
Cobalt Oxidation State	0	0

Experimental Protocols

Comparative Kinetic Study of Ligand Substitution by Infrared Spectroscopy

Objective: To compare the rates of CO substitution by triphenylphosphine in $\text{Co}(\text{CO})_3\text{NO}$ and $\text{Co}_2(\text{CO})_8$ under identical conditions.

Materials:

- **Cobalt tricarbonyl nitrosyl** ($\text{Co}(\text{CO})_3\text{NO}$)
- Dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$)
- Triphenylphosphine (PPh_3)
- Anhydrous hexane (or other suitable non-coordinating solvent)
- Schlenk line and glassware
- FTIR spectrometer with a thermostated cell

Procedure:

- Prepare stock solutions of $\text{Co}(\text{CO})_3\text{NO}$, $\text{Co}_2(\text{CO})_8$, and PPh_3 in anhydrous hexane under an inert atmosphere (N_2 or Ar). A typical concentration would be in the range of 0.005-0.01 M for the cobalt complexes and a 10-fold excess for the PPh_3 to ensure pseudo-first-order conditions.
- Set the FTIR spectrometer to acquire spectra in the metal carbonyl stretching region (typically $1800\text{--}2200\text{ cm}^{-1}$).
- Thermostat the sample cell to the desired reaction temperature (e.g., $25\text{ }^\circ\text{C}$).
- In a Schlenk flask, place the solution of the cobalt complex.
- Inject the PPh_3 solution into the flask with vigorous stirring to initiate the reaction.
- Quickly transfer a portion of the reaction mixture to the thermostated IR cell and begin acquiring spectra at regular time intervals.
- Monitor the decrease in the absorbance of the $\text{C}\equiv\text{O}$ stretching bands of the starting material and the increase in the absorbance of the $\text{C}\equiv\text{O}$ stretching bands of the product.
- The pseudo-first-order rate constant (k_{obs}) can be determined by plotting $\ln(A_t - A_\infty)$ versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.
- Repeat the experiment with the other cobalt complex under the exact same conditions of temperature, solvent, and reactant concentrations.

Comparative Electrochemical Study by Cyclic Voltammetry

Objective: To compare the redox potentials of $\text{Co}(\text{CO})_3\text{NO}$ and $\text{Co}_2(\text{CO})_8$.

Materials:

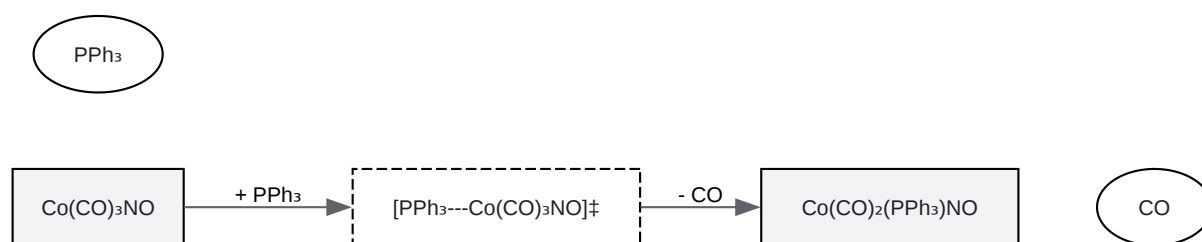
- **Cobalt tricarbonyl nitrosyl** ($\text{Co}(\text{CO})_3\text{NO}$)

- Dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$)
- Anhydrous acetonitrile or dichloromethane
- Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
- A three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode)
- Potentiostat

Procedure:

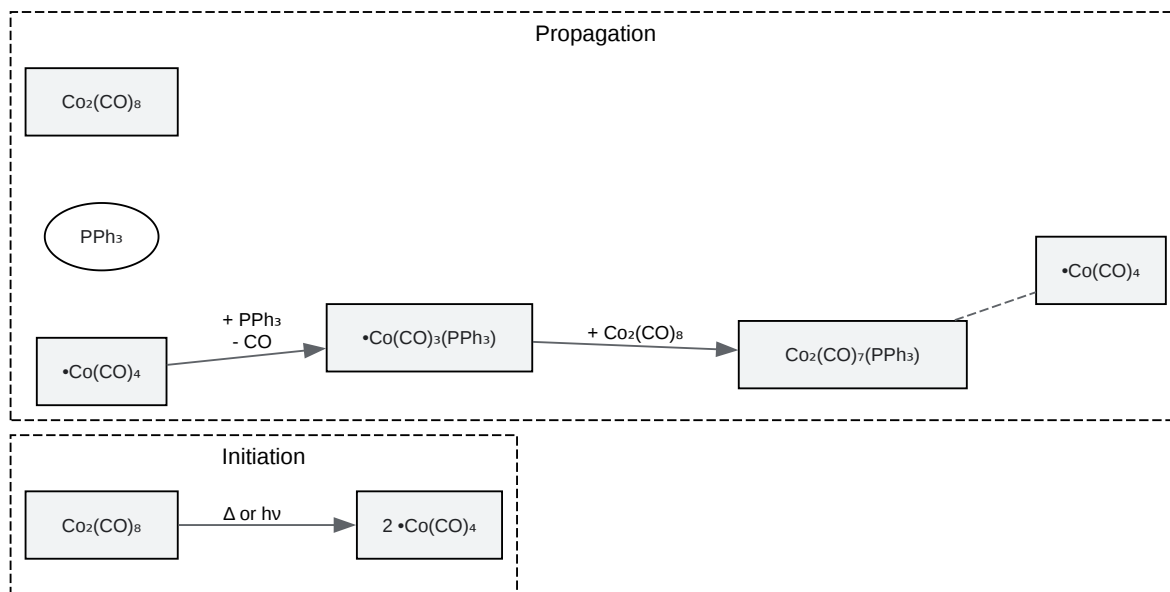
- Prepare solutions of $\text{Co}(\text{CO})_3\text{NO}$ and $\text{Co}_2(\text{CO})_8$ (typically 1 mM) in the chosen solvent containing the supporting electrolyte. All solutions should be prepared and handled under an inert atmosphere.
- Assemble the electrochemical cell with the three electrodes and the solution of one of the cobalt complexes.
- Deoxygenate the solution by bubbling with dry argon or nitrogen for at least 15 minutes.
- Record the cyclic voltammogram by scanning the potential over a suitable range to observe the reduction and oxidation events of the complex. The scan rate can be varied (e.g., from 50 to 500 mV/s) to assess the reversibility of the redox processes.
- After recording the voltammogram, clean the electrodes and the cell thoroughly.
- Repeat the measurement with the solution of the other cobalt complex under identical conditions.
- The peak potentials for oxidation and reduction can be determined from the voltammograms and used to calculate the formal redox potential ($E^{1/2}$) for each process.

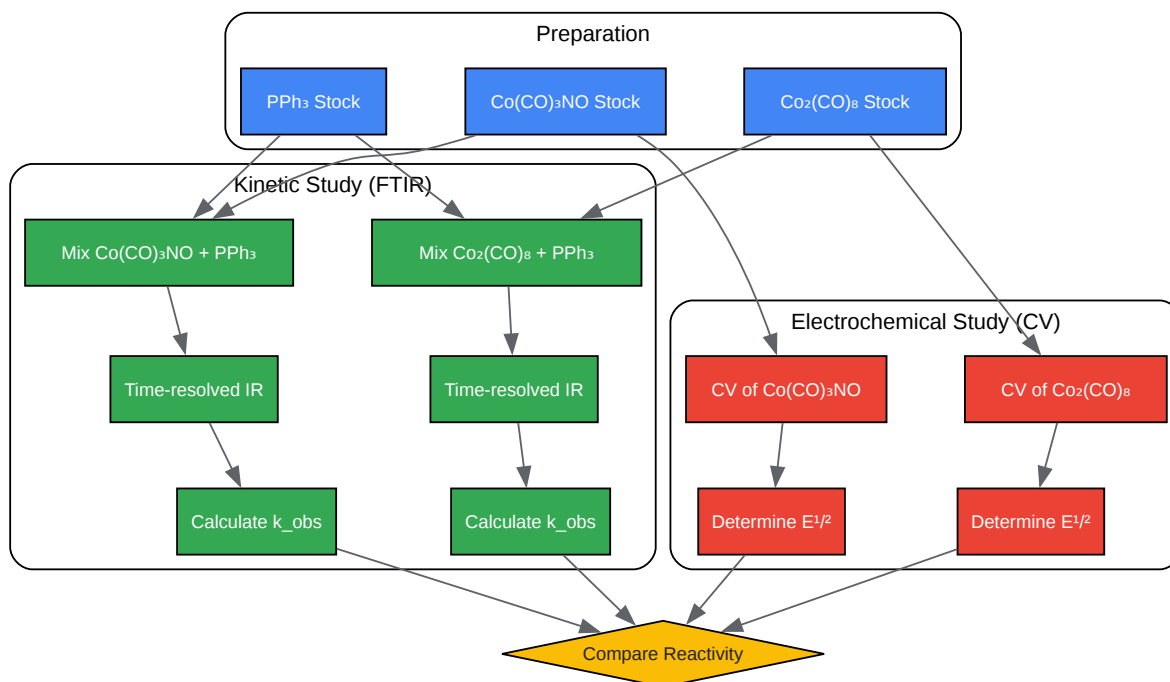
Visualizations



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Caption: Associative substitution mechanism for $\text{Co(CO)}_3\text{NO}$.





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